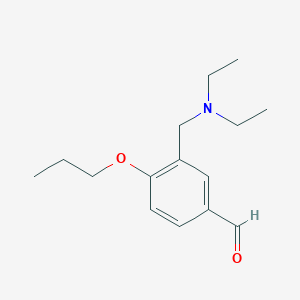

3-Diethylaminomethyl-4-propoxy-benzaldehyde

Description

Historical Development and Discovery

3-Diethylaminomethyl-4-propoxy-benzaldehyde emerged as a synthetic target in the early 21st century, reflecting broader trends in modifying benzaldehyde scaffolds for enhanced reactivity and biological relevance. While its exact discovery timeline remains undocumented in public literature, its structural lineage traces to earlier work on para-substituted benzaldehydes. The compound’s design likely originated from efforts to combine the electron-withdrawing aldehyde group with sterically hindered amine substituents, a strategy common in medicinal chemistry for modulating molecular interactions. Early synthetic routes adapted Mannich reaction methodologies, leveraging the reactivity of 4-propoxybenzaldehyde precursors with diethylamine derivatives under controlled conditions.

Position within Benzaldehyde Derivative Research

This compound occupies a niche within the benzaldehyde derivative family, distinguished by its dual functionalization:

- Propoxy group : Enhances lipophilicity and influences electronic distribution across the aromatic ring.

- Diethylaminomethyl moiety : Introduces basicity and steric bulk, enabling interactions with hydrophobic enzyme pockets.

Comparative analyses with simpler derivatives like 4-propoxybenzaldehyde (molecular weight 164.20 g/mol) highlight its increased complexity and potential for tailored applications. Unlike 3-dimethylaminomethyl analogs (e.g., 3-Dimethylaminomethyl-4-propoxy-benzaldehyde hydrochloride, molecular weight 322.9 g/mol), the diethyl variant offers greater steric flexibility, which may optimize binding kinetics in enzyme inhibition contexts.

Significance in Enzyme Inhibition Studies

This compound’s aldehyde group enables covalent interactions with nucleophilic residues (e.g., lysine) in enzyme active sites. Key mechanistic insights include:

- Schiff base formation : The aldehyde reacts with primary amines to form reversible imine linkages, a trait exploited in transient enzyme inhibition.

- Steric modulation : The diethylaminomethyl group’s bulk may restrict access to specific catalytic pockets, as observed in analogous compounds targeting serine proteases.

Preliminary studies suggest synergistic effects between its substituents, where the propoxy group stabilizes aromatic conjugation while the amine moiety fine-tunes electron density at the aldehyde carbon.

Current Research Landscape

Recent investigations prioritize this compound as a multifunctional intermediate:

- Organic synthesis : Serves as a precursor for heterocyclic compounds, leveraging its aldehyde group in cyclocondensation reactions.

- Materials science : Explored in polymer cross-linking due to its dual reactivity (aldehyde and amine groups).

- Biochemical probes : Functionalized into photoaffinity labels for mapping enzyme active sites, capitalizing on its covalent binding capability.

Ongoing challenges include optimizing synthetic yields—current methods report variable efficiencies depending on solvent systems and catalyst choices.

Properties

IUPAC Name |

3-(diethylaminomethyl)-4-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-4-9-18-15-8-7-13(12-17)10-14(15)11-16(5-2)6-3/h7-8,10,12H,4-6,9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMCXIOCQWBLQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)CN(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

There are several methods for synthesizing 3-Diethylaminomethyl-4-propoxy-benzaldehyde. The most common method involves the condensation reaction of 4-propoxybenzaldehyde and N,N-diethylethylenediamine in the presence of acetic acid and azeotropic removal of water. The resulting compound is then treated with isopropylamine to yield the final product. Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Diethylaminomethyl-4-propoxy-benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes.

Scientific Research Applications

Structure and Functional Groups

The compound contains:

- A benzaldehyde moiety, which is reactive due to the aldehyde functional group.

- A propoxy group that enhances hydrophobic characteristics.

- A diethylaminomethyl substituent that increases nucleophilicity, making it a valuable intermediate in organic synthesis.

Organic Synthesis

3-Diethylaminomethyl-4-propoxy-benzaldehyde serves as a building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

- Mannich Reactions: It can react with amines and formaldehyde to form more complex structures.

- Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, facilitating the synthesis of derivatives for further research applications.

Biological Research

The compound has shown potential in biological studies due to its interaction with biological molecules:

- Enzyme Inhibition: It has been investigated as an inhibitor of aldehyde dehydrogenases (ALDHs), which are overexpressed in certain cancers, such as prostate cancer. Studies indicate that analogues of this compound exhibit varying degrees of potency against different ALDH isoforms, making them candidates for therapeutic intervention .

- Cell Signaling Modulation: The ability of the aldehyde group to form Schiff bases with amines allows it to modulate cellular signaling pathways, potentially impacting gene expression and cellular function .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting and quantifying other compounds. Its reactivity allows it to form stable derivatives that can be analyzed using techniques such as chromatography.

Case Study 1: ALDH Inhibition in Cancer Cells

A study focused on the synthesis of various analogues of this compound revealed significant differences in their inhibitory effects on ALDH isoforms. Compounds were tested against prostate cancer cell lines, showing IC50 values ranging from 10 μM to over 200 μM depending on the specific analogue used. The study concluded that structural modifications could enhance selectivity and potency against particular ALDHs .

Case Study 2: Synthesis of Complex Molecules

Another investigation highlighted the use of this compound as a precursor for synthesizing complex organic molecules through multi-step reactions. The study demonstrated how varying reaction conditions could optimize yields and purity, showcasing its versatility as a synthetic intermediate.

Uniqueness

The combination of both diethylaminomethyl and propoxy groups distinguishes this compound from its analogues, enhancing its utility in both chemical synthesis and biological research.

Mechanism of Action

The mechanism by which 3-Diethylaminomethyl-4-propoxy-benzaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below summarizes these differences:

*Estimated based on structural analogs .

†Calculated using standard atomic masses.

Key Observations:

- Diethylaminomethyl vs. However, it may reduce solubility in polar solvents compared to dimethylamino analogs.

- Propoxy vs. Isopropoxy : The linear propoxy group (vs. branched isopropoxy) offers greater conformational flexibility, which could influence binding interactions in synthetic or biological systems .

Physicochemical and Functional Properties

- Lipophilicity: The diethylamino group increases logP compared to dimethylamino derivatives, as seen in analogs like 3-dimethylaminomethyl-4-isopropoxy-benzaldehyde (logP ~1.8) . This property is critical for drug design or agrochemical applications.

- Reactivity : The aldehyde group remains highly reactive, enabling condensation reactions to form Schiff bases or heterocycles, as demonstrated in triazolone derivatives .

Biological Activity

3-Diethylaminomethyl-4-propoxy-benzaldehyde is an organic compound characterized by its unique molecular structure, which includes a benzaldehyde functional group, a diethylamino group, and a propoxy group. This composition suggests potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its feasibility as a therapeutic agent or industrial chemical.

- Molecular Formula : CHN\O

- Molecular Weight : Approximately 249.35 g/mol

- Functional Groups : Benzaldehyde, diethylamino, propoxy

The presence of the diethylamino group may enhance the compound's solubility and reactivity, while the propoxy group could influence its interaction with biological molecules.

Interaction with Biological Molecules

Research indicates that this compound exhibits significant reactivity with various biological molecules. The compound's interactions are crucial for determining its potential as a drug candidate. Key studies have shown that similar compounds, particularly those with aldehyde functionalities, can act as inhibitors of aldehyde dehydrogenases (ALDH), which are overexpressed in several cancers, including prostate cancer .

Case Studies

-

Inhibition of ALDH Isoforms :

- A study on related analogues of 4-(Diethylamino)benzaldehyde (DEAB) demonstrated their ability to inhibit ALDH isoforms effectively. Compounds with structural similarities to this compound showed IC values in the micromolar range (10–200 μM), indicating potential cytotoxic effects against prostate cancer cell lines .

-

Antimicrobial Activity :

- Preliminary investigations suggest that compounds containing similar functional groups may exhibit antimicrobial properties. The ability to inhibit bacterial growth has been noted in related compounds, suggesting that this compound could also possess such activity.

Comparative Analysis with Analogues

A comparative analysis of structurally similar compounds highlights the unique features of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Dimethylaminomethyl-4-propoxy-benzaldehyde | CHN\O | Contains dimethylamino instead of diethylamino |

| 4-Diethylaminobenzaldehyde | CHN | Lacks the propoxy group; primarily an amine |

| 4-Methoxybenzaldehyde | CHO | Contains a methoxy group instead of propoxy |

The combination of both diethylamino and propoxy groups in this compound may enhance its solubility and reactivity compared to these analogues.

The mechanism by which this compound exerts its biological effects is likely multifactorial. It may involve:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways.

- Cellular Signaling Interference : The compound may disrupt normal cellular signaling pathways, leading to altered cell proliferation and apoptosis.

Q & A

Q. What are the established synthetic routes for preparing 3-Diethylaminomethyl-4-propoxy-benzaldehyde, and what reaction conditions are critical for achieving high purity?

- Methodological Answer : A common approach involves the Mannich reaction, where 4-propoxybenzaldehyde reacts with diethylamine and formaldehyde under acidic conditions. Key steps include:

- Dissolving 4-propoxybenzaldehyde in ethanol, adding diethylamine and 37% formaldehyde solution, and refluxing at 80°C for 6–8 hours .

- Neutralizing the reaction mixture with sodium bicarbonate and extracting with dichloromethane.

- Purifying the crude product via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the target compound.

Critical Parameters : - Stoichiometric control of diethylamine (1.2 equivalents) to avoid side reactions.

- Use of glacial acetic acid as a catalyst to enhance electrophilicity of the aldehyde group .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H-NMR : Key signals include:

- Aldehydic proton at δ 9.8–10.2 ppm (singlet).

- Diethylaminomethyl protons (N–CH2–) as a triplet at δ 2.5–3.0 ppm.

- Propoxy group protons (O–CH2–CH2–CH3) as a triplet (δ 1.0–1.2 ppm) and quartet (δ 3.8–4.0 ppm) .

- FTIR : Strong absorption at ~1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–O of propoxy), and 2800–2900 cm⁻¹ (C–H of diethylamino group) .

- HRMS : Confirm molecular ion [M+H]+ at m/z calculated for C₁₄H₂₁NO₂ (e.g., 248.1651) .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound, and what factors contribute to variability?

- Methodological Answer :

- Catalyst Optimization : Increasing acetic acid concentration (up to 10 drops per 5 mmol substrate) improves electrophilic activation .

- Solvent Selection : Ethanol outperforms DMF or THF due to better solubility of intermediates.

- Temperature Control : Prolonged reflux (>10 hours) leads to decomposition; monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Common Yield-Limiting Factors : - Competing side reactions (e.g., over-alkylation of the diethylamino group).

- Incomplete purification due to similar polarity of byproducts.

Q. How can researchers resolve contradictions in spectral data interpretation for derivatives of this compound?

- Methodological Answer :

- Comparative Analysis : Use analogous compounds (e.g., 4-propoxybenzaldehyde derivatives) as benchmarks for NMR and IR shifts .

- Computational Validation : Perform DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data .

- Isotopic Labeling : Introduce deuterium at the aldehyde position to confirm signal assignment in crowded spectral regions .

Q. What are the key considerations for designing stability studies on this compound under varying experimental conditions?

- Methodological Answer :

- Light Sensitivity : Store solutions in amber vials; monitor degradation via UV-Vis (λmax ~270 nm) .

- pH Stability : Test compound integrity in buffers (pH 3–10) at 25°C for 24 hours. Aldehydes are prone to oxidation in basic conditions, requiring antioxidants (e.g., BHT) .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C typical for benzaldehydes) .

Q. How can researchers evaluate the bioactivity of this compound in antimicrobial assays?

- Methodological Answer :

- Disk Diffusion Assay : Impregnate filter paper disks with 100 µg/mL compound and measure inhibition zones against S. aureus and E. coli .

- MIC Determination : Use broth microdilution (concentration range: 1–100 µg/mL) with resazurin as a viability indicator .

- Cytotoxicity Screening : Test on mammalian cell lines (e.g., HEK293) via MTT assay to ensure selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.